N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide
Description
The compound N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide features a unique hybrid structure combining a partially hydrogenated naphthalene (tetrahydronaphthalene) core with a pyridine-carboxamide moiety. Key structural elements include:
- A methylsulfanyl substituent on the pyridine ring, which may influence electronic properties and metabolic stability.
- A carboxamide linker, enhancing solubility and enabling interactions with biological targets.
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-24-14-7-8-16-13(11-14)5-3-9-19(16,23)12-21-17(22)15-6-4-10-20-18(15)25-2/h4,6-8,10-11,23H,3,5,9,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSRBEXXQODHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=C(N=CC=C3)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes:
- A tetrahydronaphthalene moiety
- A pyridine ring
- A methylsulfanyl group
The chemical formula for this compound is with a molecular weight of approximately 305.39 g/mol. Its structural features contribute to its interaction with biological targets.
Research indicates that this compound exhibits activity through several mechanisms:
- Dopamine Receptor Agonism : It has been identified as a selective agonist for the D3 dopamine receptor, which is implicated in various neurological conditions .
- Inhibition of Amyloid Beta Formation : The compound has shown potential in inhibiting the formation of neurotoxic amyloid beta oligomers, particularly relevant in Alzheimer's disease pathology.
- Antimicrobial and Anticancer Activities : Preliminary studies suggest that it may possess dual antibacterial and anticancer properties, although detailed mechanisms remain to be fully elucidated .
Anticancer Activity
A series of in vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HT29 (colorectal cancer), Jurkat (T-cell leukemia), and J774A.1 (macrophages).
- Findings : The compound exhibited significant growth inhibition across these lines, with IC50 values indicating effective concentrations for inducing cell death.
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| HT29 | 10 | 85 |
| Jurkat | 15 | 75 |
| J774A.1 | 12 | 80 |
Neuroprotective Effects
In models simulating neurodegenerative conditions, the compound has been shown to reduce neuronal death associated with amyloid beta toxicity. This suggests a protective role in neurodegenerative diseases.
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice expressing human amyloid precursor protein, treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests.
- Cancer Treatment Regimens : In combination therapy studies, this compound enhanced the efficacy of standard chemotherapeutic agents like doxorubicin, suggesting potential as an adjunct therapy in cancer management.
Comparison with Similar Compounds
Core Heterocyclic Structures
The target compound’s tetrahydronaphthalene core distinguishes it from analogs with dihydropyridine or benzodioxin systems (Table 1). For example:
- Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ( ) utilizes a tetrahydropyridine ring, which is more electron-deficient due to the ketone group.
- 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide ( ) features a 1,4-dihydropyridine core, often associated with calcium channel modulation.
Table 1: Core Structure Comparison
Substituent Analysis
- Hydroxy and Methoxy Groups : The target’s 1-hydroxy-6-methoxy substituents may enhance solubility compared to halogenated analogs like AZ257 ( ), which contains a bromophenyl group.
- Methylsulfanyl vs.
- Carboxamide Linkers : The carboxamide group is shared with compounds like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ( ), suggesting shared synthetic strategies for amide bond formation.
Physicochemical Properties
Limited data are available for the target compound, but analogs provide benchmarks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
